An In-depth Technical Guide to m-PEG8-O-alkyne: Structure, Properties, and Applications
An In-depth Technical Guide to m-PEG8-O-alkyne: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG8-O-alkyne is a discrete polyethylene glycol (dPEG®) reagent that serves as a versatile tool in bioconjugation and drug development. This monofunctional linker consists of a methoxy-terminated polyethylene glycol chain with eight ethylene glycol units, functionalized with a terminal alkyne group. The defined length of the PEG spacer provides excellent control over the physicochemical properties of the resulting conjugates, enhancing solubility and providing a hydrophilic spacer arm. The terminal alkyne group enables highly efficient and specific covalent bond formation with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of m-PEG8-O-alkyne, including detailed experimental protocols and comparative data to assist researchers in its effective utilization.
Chemical Structure and Properties
m-PEG8-O-alkyne, with the chemical name 2,5,8,11,14,17,20,23,26-Nonaoxanonacos-28-yne, is a well-defined molecule with a specific molecular weight and structure, unlike traditional polydisperse PEG reagents.[1][2] This homogeneity is crucial for the synthesis of well-characterized bioconjugates with consistent properties.
Chemical Structure:
Physicochemical Properties
The physicochemical properties of m-PEG8-O-alkyne are summarized in the table below. These properties are essential for designing and executing bioconjugation reactions, as well as for the purification and characterization of the resulting products.
| Property | Value | Reference(s) |
| CAS Number | 880081-81-2 | [1][3] |
| Molecular Formula | C20H38O9 | [1] |
| Molecular Weight | 422.51 g/mol | |
| Exact Mass | 422.2500 | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Short-term (days to weeks): 0-8 °C; Long-term (months to years): -20 °C |
Solubility and Stability
While precise quantitative solubility data for m-PEG8-O-alkyne is not extensively published, its PEGylated nature confers high solubility in aqueous solutions and many organic solvents. Stability is maintained by storing the compound under recommended conditions, protected from light and moisture, to prevent degradation of the alkyne group.
| Solvent | Qualitative Solubility | Notes |
| Water | Soluble | The hydrophilic PEG chain enhances aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Soluble | Compatible with common biological buffers. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of PEG reagents. |
| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for dissolving PEG linkers. |
| Acetonitrile (ACN) | Soluble | Often used in purification and analytical techniques such as HPLC. |
Note: It is recommended to empirically determine the solubility for specific applications and to prepare fresh solutions for optimal reactivity. For long-term storage, it is advisable to store the compound under an inert atmosphere to minimize oxidation.
Applications in Research and Drug Development
The unique properties of m-PEG8-O-alkyne make it a valuable reagent in a variety of applications, particularly in the development of targeted therapeutics and diagnostics.
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PROTACs (Proteolysis Targeting Chimeras): m-PEG8-O-alkyne is widely used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
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Antibody-Drug Conjugates (ADCs): In the field of ADCs, m-PEG8-O-alkyne can be used to attach cytotoxic payloads to antibodies. The PEG spacer can improve the pharmacokinetic profile of the ADC by increasing its solubility and shielding it from proteolytic degradation.
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Bioconjugation: The alkyne group of m-PEG8-O-alkyne allows for its specific and efficient conjugation to proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with an azide group. This "click chemistry" approach is bio-orthogonal, meaning it does not interfere with native biological functional groups.
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Drug Delivery and Nanotechnology: The PEGylated nature of this linker can be exploited to improve the solubility and bioavailability of hydrophobic drugs. It can also be used to functionalize the surface of nanoparticles to enhance their stability and circulation time in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments involving m-PEG8-O-alkyne.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Conjugation
This protocol describes the general procedure for conjugating an azide-modified peptide with m-PEG8-O-alkyne.
Materials:
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Azide-modified peptide
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m-PEG8-O-alkyne
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Copper-chelating ligand (e.g., THPTA or TBTA)
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Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
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Degassing equipment (e.g., nitrogen or argon gas)
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Purification system (e.g., HPLC with a C18 column)
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Analytical instruments (e.g., Mass Spectrometer)
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of the azide-modified peptide in the Reaction Buffer.
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Prepare a 100 mM stock solution of m-PEG8-O-alkyne in DMSO or DMF.
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Prepare a 50 mM stock solution of CuSO₄ in water.
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Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
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Prepare a 50 mM stock solution of the copper-chelating ligand in DMSO/water.
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Reaction Setup:
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In a microcentrifuge tube, add the azide-modified peptide solution to a final concentration of 1 mM.
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Add a 1.5 to 5-fold molar excess of the m-PEG8-O-alkyne stock solution to the peptide solution.
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Add the copper-chelating ligand to the reaction mixture to a final concentration of 500 µM.
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Add the CuSO₄ stock solution to a final concentration of 100 µM.
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Vortex the mixture gently.
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Initiation of the Reaction:
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Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
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Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
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Vortex the mixture gently.
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Reaction Incubation:
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Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC-MS.
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Purification of the Conjugate:
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Once the reaction is complete, purify the peptide-PEG conjugate from excess reagents and catalyst using reverse-phase HPLC on a C18 column. Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
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Characterization:
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Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
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Protocol 2: Characterization of the Conjugate by HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC):
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System: An HPLC system equipped with a UV detector.
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Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 95% B over 30 minutes.
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Flow Rate: 1 mL/min.
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Detection: Monitor the absorbance at 220 nm or 280 nm, depending on the presence of aromatic residues in the peptide.
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Analysis: The PEGylated peptide will have a longer retention time compared to the unconjugated peptide. The purity of the conjugate can be determined by integrating the peak areas.
Mass Spectrometry (MS):
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System: An electrospray ionization mass spectrometer (ESI-MS) or a matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer.
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Sample Preparation: Dilute the purified conjugate in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
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Analysis: Determine the molecular weight of the conjugate. The observed mass should correspond to the sum of the molecular weight of the peptide and the molecular weight of the m-PEG8-O-alkyne moiety (422.51 Da), minus the mass of any atoms lost during the reaction (which is none for a cycloaddition).
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a PROTAC, where m-PEG8-O-alkyne can serve as the linker, in hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
